molecular formula C15H11BrN4O3 B11325951 4-(1H-tetrazol-1-yl)phenyl (4-bromophenoxy)acetate

4-(1H-tetrazol-1-yl)phenyl (4-bromophenoxy)acetate

Cat. No.: B11325951
M. Wt: 375.18 g/mol
InChI Key: OTFMFINYUFQQBM-UHFFFAOYSA-N
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Description

4-(1H-1,2,3,4-Tetrazol-1-yl)phenyl 2-(4-bromophenoxy)acetate is a compound that combines a tetrazole ring with a bromophenoxy acetate moiety. Tetrazoles are known for their stability and versatility in various chemical reactions, making them valuable in medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-1,2,3,4-tetrazol-1-yl)phenyl 2-(4-bromophenoxy)acetate typically involves the formation of the tetrazole ring followed by the esterification with 4-bromophenoxyacetic acid. One common method involves the reaction of an aromatic nitrile with sodium azide in the presence of a catalyst such as zinc salts . The resulting tetrazole is then esterified with 4-bromophenoxyacetic acid under acidic conditions to form the final compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of microwave-assisted synthesis can also enhance reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions

4-(1H-1,2,3,4-Tetrazol-1-yl)phenyl 2-(4-bromophenoxy)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(1H-1,2,3,4-Tetrazol-1-yl)phenyl 2-(4-bromophenoxy)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1H-1,2,3,4-tetrazol-1-yl)phenyl 2-(4-bromophenoxy)acetate involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing it to bind to enzymes and receptors in a similar manner. This interaction can inhibit or activate specific pathways, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1H-1,2,3,4-Tetrazol-1-yl)phenyl 2-(4-bromophenoxy)acetate is unique due to its combination of a tetrazole ring and a bromophenoxy acetate moiety, which imparts specific chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C15H11BrN4O3

Molecular Weight

375.18 g/mol

IUPAC Name

[4-(tetrazol-1-yl)phenyl] 2-(4-bromophenoxy)acetate

InChI

InChI=1S/C15H11BrN4O3/c16-11-1-5-13(6-2-11)22-9-15(21)23-14-7-3-12(4-8-14)20-10-17-18-19-20/h1-8,10H,9H2

InChI Key

OTFMFINYUFQQBM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C=NN=N2)OC(=O)COC3=CC=C(C=C3)Br

Origin of Product

United States

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